molecular formula C13H9ClF3NO B2366857 4-(4-Chlorophenoxy)-2-(trifluoromethyl)aniline CAS No. 74159-77-6

4-(4-Chlorophenoxy)-2-(trifluoromethyl)aniline

Cat. No.: B2366857
CAS No.: 74159-77-6
M. Wt: 287.67
InChI Key: MJDSHTMEOISRNB-UHFFFAOYSA-N
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Description

4-(4-Chlorophenoxy)-2-(trifluoromethyl)aniline is an organic compound characterized by the presence of a chlorophenoxy group and a trifluoromethyl group attached to an aniline core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorophenoxy)-2-(trifluoromethyl)aniline typically involves the reaction of 4-chlorophenol with 2-(trifluoromethyl)aniline under specific conditions. One common method involves the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods often focus on minimizing by-products and ensuring high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorophenoxy)-2-(trifluoromethyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to various substituted derivatives .

Scientific Research Applications

4-(4-Chlorophenoxy)-2-(trifluoromethyl)aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenoxy)-2-(trifluoromethyl)aniline involves its interaction with specific molecular targets. The presence of the trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or cell membranes. The chlorophenoxy group may facilitate binding to specific receptors or enzymes, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    4-(4-Chlorophenoxy)aniline: Lacks the trifluoromethyl group, which may result in different chemical and biological properties.

    2-(Trifluoromethyl)aniline:

Uniqueness

4-(4-Chlorophenoxy)-2-(trifluoromethyl)aniline is unique due to the combination of the chlorophenoxy and trifluoromethyl groups. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry .

Properties

IUPAC Name

4-(4-chlorophenoxy)-2-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClF3NO/c14-8-1-3-9(4-2-8)19-10-5-6-12(18)11(7-10)13(15,16)17/h1-7H,18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJDSHTMEOISRNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC2=CC(=C(C=C2)N)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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